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molecular formula C9H10FNO2 B1269048 3-Amino-3-(4-fluorophenyl)propanoic acid CAS No. 325-89-3

3-Amino-3-(4-fluorophenyl)propanoic acid

Cat. No. B1269048
M. Wt: 183.18 g/mol
InChI Key: CPGFMWPQXUXQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06306909B1

Procedure details

4-Fluorobenzaldehyde (10 g, 80 mmol), ammonium acetate (8.2487 g, 107 mmol) and malonic acid (8.3285 g, 80 mmol) were refluxed (slow) in absolute ethanol (60 mL) for 48 hours. White solid was filtered and purified by ethanol recrystallization to afford β-4-fluorophenyl-β-alanine (10.04 g, 54.8 mmol, 68.5%); MP: 216-217° C.; IR (KBr): 3160, 1606 cm−1; TLC: RF=0.41 (solvent 24), 0.42 (solvent 25); 1H NMR (D2O/K2CO3): δ 7.28-7.19 (m, 2H), 7.03-6.91 (m, 2H), 4.10 (t, J=7.39 Hz, 1H), 2.54-2.34 (m, 2H). Anal. Calcd for C9H10FNO2.5/3H2O: C, 50.70; H, 6.30; N, 6.57. Found: C, 50.34; H, 6.39; N, 6.30.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2487 g
Type
reactant
Reaction Step One
Quantity
8.3285 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([O-:13])(=[O:12])[CH3:11].[NH4+:14].C(O)(=O)CC(O)=O>C(O)C>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([CH2:11][C:10]([OH:13])=[O:12])[NH2:14])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
8.2487 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
8.3285 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
White solid was filtered
CUSTOM
Type
CUSTOM
Details
purified by ethanol recrystallization

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(N)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 54.8 mmol
AMOUNT: MASS 10.04 g
YIELD: PERCENTYIELD 68.5%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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